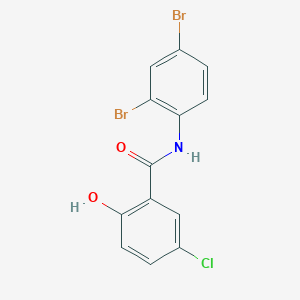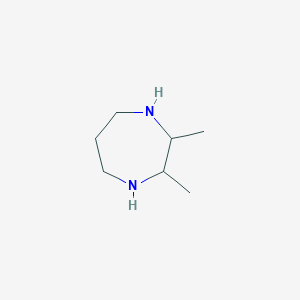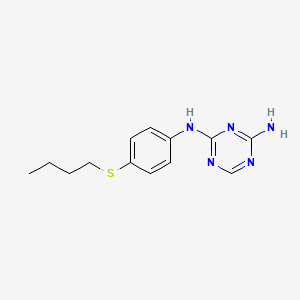
3,5-Dichloro-n,n-bis(2-chloroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-n,n-bis(2-chloroethyl)aniline is a chemical compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with two chlorine atoms and two 2-chloroethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-n,n-bis(2-chloroethyl)aniline typically involves the reaction of 3,5-dichloroaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
化学反应分析
Types of Reactions
3,5-Dichloro-n,n-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
科学研究应用
3,5-Dichloro-n,n-bis(2-chloroethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Dichloro-n,n-bis(2-chloroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Uniqueness
3,5-Dichloro-n,n-bis(2-chloroethyl)aniline is unique due to its specific substitution pattern and the presence of two 2-chloroethyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to other dichloroanilines.
属性
CAS 编号 |
27096-60-2 |
|---|---|
分子式 |
C10H11Cl4N |
分子量 |
287.0 g/mol |
IUPAC 名称 |
3,5-dichloro-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C10H11Cl4N/c11-1-3-15(4-2-12)10-6-8(13)5-9(14)7-10/h5-7H,1-4H2 |
InChI 键 |
NGRNUIOPQMNKHI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


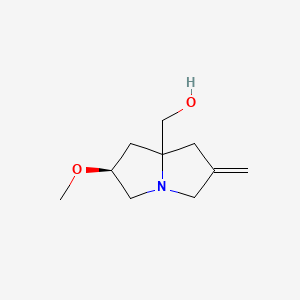
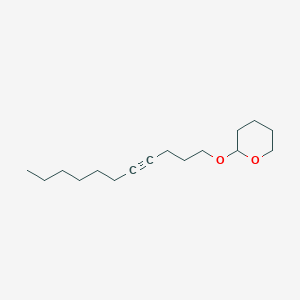
![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
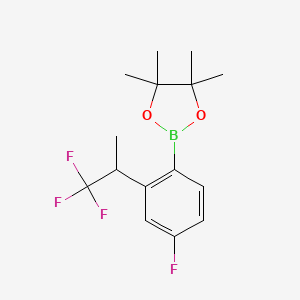
![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)

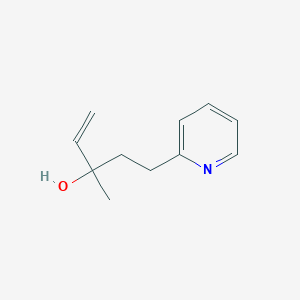
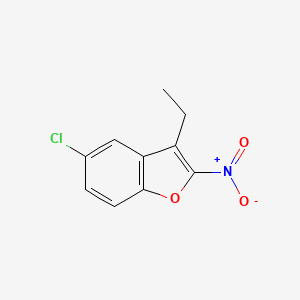

![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
